NF-κB Inhibition: Physalin C vs. Physalin B in a Direct Comparative SAR Study
In a comprehensive SAR study evaluating a library of natural and synthetic physalins, Physalin C (PA-1) and Physalin B (PB-1) were directly compared for their ability to inhibit TNFα-induced NF-κB activation in HeLa cells [1]. This is a direct head-to-head comparison from the same assay platform, providing high-strength differential evidence.
| Evidence Dimension | Inhibition of TNFα-induced NF-κB activation |
|---|---|
| Target Compound Data | IC50 = 6.54 μM (Physalin C, PA-1) |
| Comparator Or Baseline | IC50 = 6.07 μM (Physalin B, PB-1) |
| Quantified Difference | Physalin C is approximately 1.08-fold less potent than Physalin B in this specific assay. |
| Conditions | HeLa cells; pretreated 30 min before TNFα addition; 7 hr luciferase reporter gene assay [1]. |
Why This Matters
For researchers focused on NF-κB pathway modulation where a slightly lower potency is preferred to avoid complete pathway suppression, or where differential downstream effects are suspected, Physalin C provides a distinct, quantifiable alternative to the more potent Physalin B.
- [1] Ozawa, M., et al. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation. ACS Med. Chem. Lett. 2013, 4, 8, 730–735. Data also curated by MedChemExpress for Physalin C (Cat. No. HY-N0115) and Physalin B (Cat. No. HY-N0114). View Source
